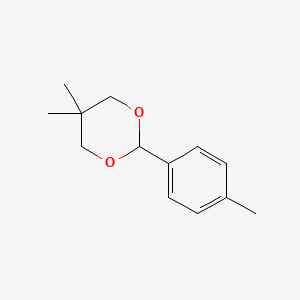
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-methylphenyl group and two methyl groups at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane typically involves the reaction of 4-methylphenyl boronic acid with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under specific conditions to ensure the formation of the desired dioxane ring structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the nature of the reactions it undergoes. Detailed mechanistic studies are essential to fully understand its mode of action.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but lacks the 4-methyl group on the phenyl ring.
5,5-Dimethyl-2-(4-chlorophenyl)-1,3-dioxane: Contains a chlorine atom instead of a methyl group on the phenyl ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-1,3-dioxane: Features a methoxy group on the phenyl ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and behaviors compared to its analogs.
特性
CAS番号 |
38252-14-1 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
5,5-dimethyl-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)12-14-8-13(2,3)9-15-12/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
RZKXQWHDPGWAFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


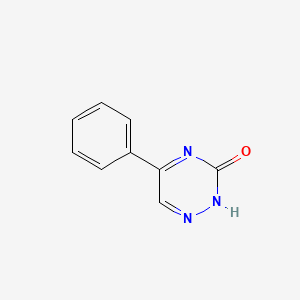
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
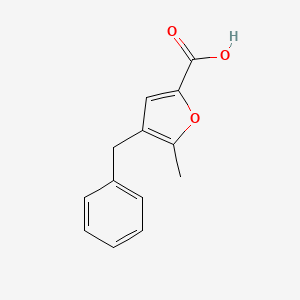
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
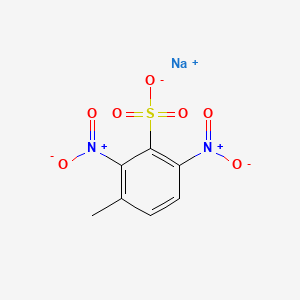
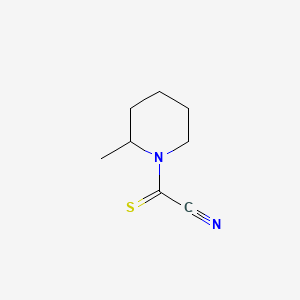

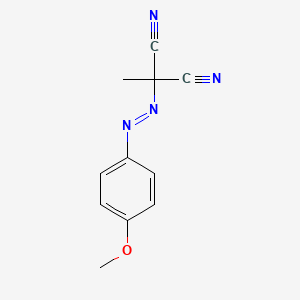
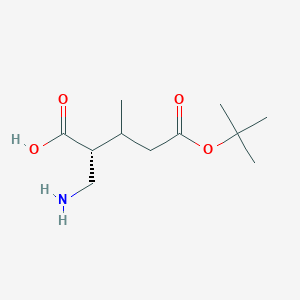
![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
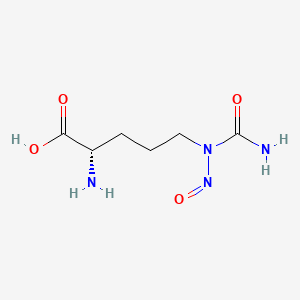
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
